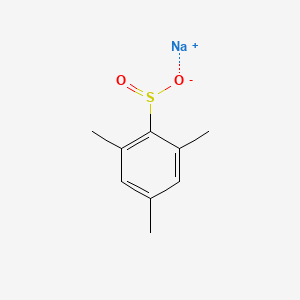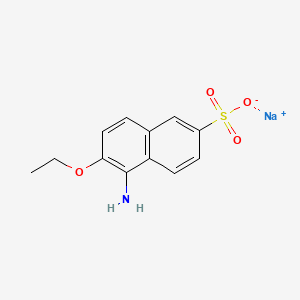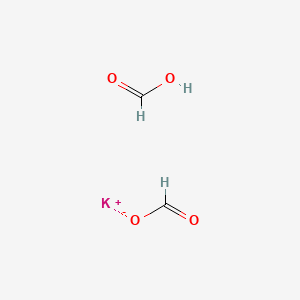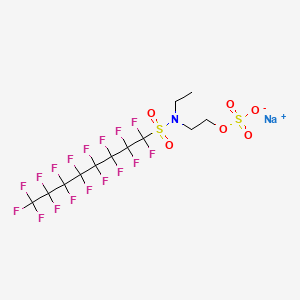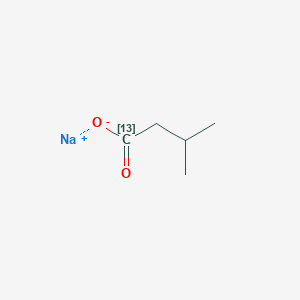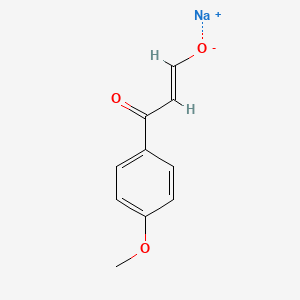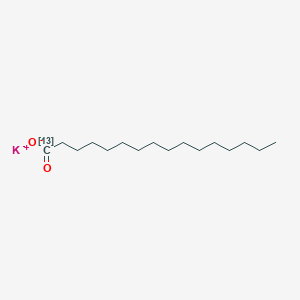
4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide, otherwise known as HOBt, is an organic compound that is widely used in a variety of scientific applications. It is a white, crystalline, water-soluble solid that is used as a reagent in organic synthesis. HOBt has a wide range of applications in biochemistry, pharmaceuticals, and other areas of science, and is a useful starting material for the synthesis of many compounds.
Scientific Research Applications
Synthesis of Anti-inflammatory Pyrazole Derivatives
4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide: is utilized in the synthesis of pyrazole derivatives that exhibit significant anti-inflammatory properties . These compounds are synthesized to develop new drugs with greater activity and fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole derivatives containing benzenesulfonamides have been shown to be potential therapeutic agents for inflammation, with some compounds demonstrating reduced gastrointestinal side effects .
Development of COX-2 Inhibitors
The compound serves as a precursor in the creation of selective COX-2 inhibitors, similar to celecoxib . These inhibitors are designed to provide anti-inflammatory effects without the gastrointestinal complications associated with many NSAIDs. Molecular modeling studies support the pharmacological data, providing evidence for the observed anti-inflammatory behavior .
Quantitative Carbonyl-Metabolomic Analysis
In the field of metabolomics, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide is used for the quantification of carbonyl-containing metabolites . This application is crucial for understanding metabolic pathways and disease mechanisms. The compound enhances the detection sensitivity of mass spectrometry (MS) and improves chromatographic separation, which is essential for accurate metabolite analysis .
Chemical Derivatization in LC-MS/MS
The compound is involved in chemical derivatization strategies to increase the ionization efficiency of carbonyl groups in electrospray ionization (ESI) mass spectrometry . This is particularly important for the sensitive and accurate analysis of carbonyl-containing metabolites, which are challenging to analyze directly due to their neutral nature .
Synthesis of Heterocyclic Compounds
It acts as a building block in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry. These compounds often possess a wide range of biological activities and are explored for their therapeutic potential in treating various diseases .
Pharmaceutical Research and Drug Design
The compound’s role in synthesizing biologically active molecules makes it valuable for pharmaceutical research and drug design. Its involvement in creating molecules with anti-inflammatory and analgesic properties is particularly noteworthy .
Exploration of New Therapeutic Agents
Researchers use 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide to explore new therapeutic agents for diseases such as Alzheimer’s and AIDS, where pyrazole derivatives have shown promise .
Advanced Pharmacological Studies
The compound is used in advanced pharmacological studies to understand the interaction of new drugs with biological systems. This includes studying the pharmacodynamics and pharmacokinetics of new therapeutic agents .
properties
IUPAC Name |
4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEPCWPSIBUOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





